Species Selectivity Index: TDI-8304 vs. Human c-20S and i-20S
TDI-8304 demonstrates >1,300-fold selectivity for Pf20S over human constitutive proteasome (c-20S) and >1,600-fold selectivity over human immunoproteasome (i-20S) [1]. This selectivity is quantified via IC50 values derived from enzymatic inhibition assays [1].
| Evidence Dimension | Enzymatic inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Pf20S: 60 nM |
| Comparator Or Baseline | c-20S: 81,800 nM; i-20S: >100,000 nM |
| Quantified Difference | >1,363-fold (c-20S); >1,667-fold (i-20S) |
| Conditions | Biochemical proteasome activity assays using fluorogenic peptide substrates |
Why This Matters
High species selectivity is a critical safety determinant for antimalarial proteasome inhibitors, as it minimizes on-target toxicity to human cells, a feature not consistently observed across all Pf20S inhibitors [2].
- [1] Zhang H, et al. Microbial proteasomes as drug targets. PLoS Pathog. 2021;17(12):e1010058. Table 2. View Source
- [2] Zhan W, et al. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice. Angew Chem Int Ed. 2021;60(17):9279-9283. View Source
